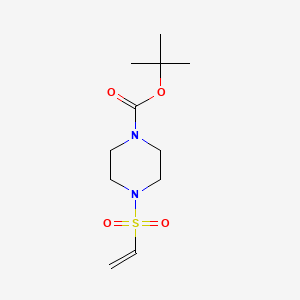
Tert-butyl (7-bromochroman-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination to introduce a bromine atom at the 7th position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Hydrolysis: Formation of the corresponding carbamic acid.
Applications De Recherche Scientifique
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
- 3,4-dihydro-2H-1-benzopyran
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole)
Uniqueness
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-9-4-5-10(15)7-12(9)18-8-11/h4-5,7,11H,6,8H2,1-3H3,(H,16,17) |
Clé InChI |
BOMGKYMQCXZUJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)Br)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)






![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)


